Vincosamide

Antiviral Coxsackievirus Monoterpene Indole Alkaloid

Vincosamide (CAS 23141-27-7) is a monoterpene indole alkaloid with the molecular formula C26H30N2O8 and a molecular weight of 498.50 g/mol. It is a natural product isolated from plants of the Rubiaceae family, including Psychotria leiocarpa, Nauclea officinalis, Anthocephalus cadamba, and Sarcocephalus latifolius.

Molecular Formula C26H30N2O8
Molecular Weight 498.5 g/mol
CAS No. 23141-27-7
Cat. No. B122176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVincosamide
CAS23141-27-7
Synonymsvincosamide
Molecular FormulaC26H30N2O8
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
InChIInChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1
InChIKeyLBRPLJCNRZUXLS-AZVRXDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vincosamide (CAS 23141-27-7): Technical Baseline and Procurement Context for a Bioactive Monoterpene Indole Alkaloid


Vincosamide (CAS 23141-27-7) is a monoterpene indole alkaloid with the molecular formula C26H30N2O8 and a molecular weight of 498.50 g/mol [1]. It is a natural product isolated from plants of the Rubiaceae family, including Psychotria leiocarpa, Nauclea officinalis, Anthocephalus cadamba, and Sarcocephalus latifolius [1][2]. As a member of the strictosidine-derived alkaloid class, vincosamide features a glucopyranosyloxy-substituted oxayohimban core structure [3]. Its reported bioactivities, including acetylcholinesterase inhibition and anti-inflammatory effects, position it as a scaffold of interest for neurodegenerative disease, oncology, and infectious disease research [1][4].

Why Vincosamide Cannot Be Generically Substituted by In-Class Analogs


In procurement for research and development, vincosamide cannot be treated as an interchangeable member of its monoterpene indole alkaloid class. Direct comparative studies reveal that structurally proximate analogs, including its epimer strictosamide, the glycosylated derivative N-glucopyranosyl vincosamide, and the related strictosidinic acid, exhibit distinct and often non-overlapping activity profiles [1][2]. For instance, while vincosamide demonstrates measurable antiviral activity against Coxsackie virus B3 (IC50 33.33 µM) [3], its epimer strictosamide shows comparatively weaker anthelmintic potency (LC50 14.7 mg/mL vs 12.8 mg/mL) and a divergent selectivity profile [4]. Furthermore, N-glucopyranosyl vincosamide (GPV) has been characterized as a superior antioxidant relative to its analogs [5]. These data confirm that minor structural modifications in this alkaloid class translate to significant, quantifiable differences in biological activity, selectivity, and metabolic fate, rendering generic substitution scientifically unsound for reproducible experiments.

Vincosamide: Quantified Differential Evidence Against Key Comparators


Antiviral Potency: Vincosamide Exhibits IC50 of 33.33 µM Against CVB3

In a head-to-head evaluation of monoterpenoid indole alkaloids isolated from Strychnos cathayensis, vincosamide demonstrated antiviral activity against Coxsackie virus B3 (CVB3) with an IC50 value of 33.33 µM [1]. This activity was comparable to that of other alkaloids in the study, including 12-hydroxy-11-methoxydiaboline N(4)-oxide and retuline N-oxide, which also exhibited IC50 values of 33.33 µM, establishing vincosamide's antiviral potential within its structural class [1].

Antiviral Coxsackievirus Monoterpene Indole Alkaloid

Anthelmintic Activity: Vincosamide (LC50 14.7 mg/mL) vs. Strictosamide (LC50 12.8 mg/mL)

A direct comparative study of vincosamide and its epimer strictosamide, both isolated from Sarcocephalus latifolius, revealed differential anthelmintic potency. Vincosamide exhibited an LC50 of 14.7 mg/mL against adult Haemonchus placei worms, whereas strictosamide showed an LC50 of 12.8 mg/mL [1]. While strictosamide was nominally more potent (a 1.15-fold difference), both compounds were non-toxic to mammalian HeLa and MC3T3-E1 cells at concentrations up to 200 μg/mL [1].

Anthelmintic Veterinary Parasitology Natural Product

Selective Cytotoxicity: Vincosamide (U251 GI50 33.0 µg/mL) vs. Doxorubicin in Glioma Cells

In a comparative study against the U251 human glioma cell line, vincosamide exhibited a GI50 value of 33.0 µg/mL, whereas the standard chemotherapeutic doxorubicin showed much higher potency with GI50 values of 0.42 µg/mL (OVCAR-3) and 0.025 µg/mL (U251) [1][2]. Although doxorubicin is substantially more potent, vincosamide demonstrated a selective growth inhibitory effect on glioma cells [1]. The study also reported that the methanolic extract, fractions, and strictosidinic acid showed significant anti-inflammatory effects (ear edema inhibition 62.7-77.5%), providing a broader context for the extract's activity [1].

Oncology Glioma Selective Cytotoxicity

In Vivo Metabolism: Vincosamide Generates 32 Distinct Metabolites in Rats

A comprehensive UHPLC-Q-Exactive Orbitrap HRMS study of vincosamide metabolism in rats identified a total of 37 metabolites, including 32 unique in vivo metabolites across plasma (3), bile (7), urine (22), and feces (17), and 8 in vitro metabolites from liver microsomal incubation [1]. The predominant metabolic pathways included oxidation, reduction, deglycosylation, hydration, glucuronidation, methylation, sulfation, and various conjugations [1]. This detailed metabolic profiling provides a foundational understanding of vincosamide's in vivo disposition that is not yet available for many closely related alkaloids.

Pharmacokinetics Drug Metabolism ADME

Antioxidant Superiority: N,β-D-Glucopyranosyl Vincosamide (GPV) vs. Closely Related Alkaloids

N,β-D-glucopyranosyl vincosamide (GPV), a glycosylated derivative of vincosamide, was identified as the major shoot-specific alkaloid in Psychotria leiocarpa and characterized as an overall more effective antioxidant compared to closely related alkaloids in vitro [1]. Indirect in vivo evidence was obtained by applying GPV to UV-sensitive leaves exposed to high doses of UV-B, which significantly improved stress tolerance [1]. This suggests that glycosylation enhances the antioxidant capacity of the vincosamide scaffold.

Oxidative Stress Antioxidant Plant Biology

Hepatocellular Carcinoma: Vincosamide Inhibits Malignant Behaviors with Low Cytotoxicity to Normal Liver Cells

In a study on hepatocellular carcinoma (HCC) cells, vincosamide (Vinco) at doses of 10-80 µg/mL inhibited proliferation, migration, and invasion and promoted apoptosis in a dose-dependent manner, while exhibiting low cytotoxicity against normal liver cells [1]. At 80 µg/mL, Vinco significantly disrupted mitochondrial morphology and suppressed migration and invasion [1]. In vivo, Vinco (10 mg/kg/day for 3 days) significantly inhibited the growth of HCC cells in a mouse tumor model [1]. Mechanistically, Vinco activated caspase-3, promoted PTEN expression, and inhibited AKT/mTOR phosphorylation [1].

Hepatocellular Carcinoma Cancer Metastasis Natural Product

Optimal Scientific and Industrial Application Scenarios for Vincosamide


Antiviral Drug Discovery: Screening Against Picornaviruses

Based on its demonstrated in vitro activity against Coxsackie virus B3 (IC50 33.33 µM), vincosamide is a suitable candidate scaffold for antiviral drug discovery programs targeting picornaviruses. Researchers can utilize this quantitative benchmark to evaluate structure-activity relationships (SAR) around the monoterpene indole alkaloid core for improved potency and selectivity against CVB3 and related enteroviruses [1].

Anthelmintic Lead Optimization: Benchmarking Against Haemonchus placei

Vincosamide's established anthelmintic activity (LC50 14.7 mg/mL against H. placei) and its direct comparison with strictosamide (LC50 12.8 mg/mL) provide a clear starting point for medicinal chemistry efforts aimed at improving potency and understanding the stereochemical requirements for activity. The low mammalian cytotoxicity profile (non-toxic at ≤200 µg/mL) further supports its development as a potential veterinary anthelmintic [2].

Preclinical ADME and Toxicology Studies

The comprehensive in vivo metabolite profiling of vincosamide, which identified 32 distinct metabolites across various biological matrices, offers a significant advantage for designing preclinical ADME and toxicology studies. This data allows for the informed selection of bioanalytical targets and the prediction of potential metabolic liabilities, streamlining the early-stage development of vincosamide-derived therapeutics [3].

Hepatocellular Carcinoma (HCC) Research

Vincosamide's ability to inhibit proliferation, migration, and invasion of HCC cells at 10-80 µg/mL, combined with in vivo efficacy (10 mg/kg/day) and a defined mechanism involving caspase-3 activation and PI3K/AKT pathway inhibition, makes it a valuable tool compound for investigating HCC biology and a promising lead for developing novel HCC chemotherapies [4].

Technical Documentation Hub

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